N-Ethyl-N-methyl-L-alanine
Overview
Description
N-Ethyl-N-methyl-L-alanine: is a derivative of the amino acid alanine, where the amino group is substituted with both an ethyl and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl-N-methyl-L-alanine typically involves the alkylation of L-alanine. One common method is the N-alkylation of L-alanine using ethyl iodide and methyl iodide in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar alkylation techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, protecting groups may be employed to prevent side reactions and ensure selective alkylation.
Chemical Reactions Analysis
Types of Reactions: N-Ethyl-N-methyl-L-alanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the compound into its corresponding amine.
Substitution: this compound can participate in nucleophilic substitution reactions, where the ethyl or methyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted alanine derivatives.
Scientific Research Applications
N-Ethyl-N-methyl-L-alanine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Studied for its potential role in modifying protein structures and functions.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-Ethyl-N-methyl-L-alanine involves its interaction with biological molecules. The ethyl and methyl groups can influence the compound’s lipophilicity, membrane permeability, and metabolic stability. These properties can affect its binding to molecular targets, such as enzymes and receptors, thereby modulating their activity and function.
Comparison with Similar Compounds
N-Methyl-L-alanine: Similar structure but lacks the ethyl group.
N-Ethyl-L-alanine: Similar structure but lacks the methyl group.
N,N-Dimethyl-L-alanine: Contains two methyl groups instead of one ethyl and one methyl group.
Uniqueness: N-Ethyl-N-methyl-L-alanine is unique due to the presence of both ethyl and methyl groups, which confer distinct physicochemical properties. This dual substitution can enhance its solubility in nonaqueous solvents, improve membrane permeability, and increase metabolic stability compared to its analogs.
Properties
IUPAC Name |
(2S)-2-[ethyl(methyl)amino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-4-7(3)5(2)6(8)9/h5H,4H2,1-3H3,(H,8,9)/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFAGOLZNWJDWBA-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C)[C@@H](C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30648030 | |
Record name | N-Ethyl-N-methyl-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30648030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1038919-35-5 | |
Record name | N-Ethyl-N-methyl-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30648030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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